molecular formula C23H20N4O5S B2866298 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 533869-70-4

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Katalognummer: B2866298
CAS-Nummer: 533869-70-4
Molekulargewicht: 464.5
InChI-Schlüssel: UFLDSDQPJYNZID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at the 5-position and a benzamide moiety modified with a methyl(phenyl)sulfamoyl group at the 4-position. This compound belongs to a class of 1,3,4-oxadiazoles, which are widely studied for their diverse pharmacological activities, including antifungal, anticancer, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(32-23)19-10-6-7-11-20(19)31-2/h3-15H,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLDSDQPJYNZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hydrazide Intermediate Preparation

The 1,3,4-oxadiazole precursor originates from 2-methoxybenzoic acid derivatives. A representative pathway involves:

  • Methyl esterification :
    $$ \text{2-Methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{Methyl 2-methoxybenzoate} $$ .
  • Hydrazide formation :
    $$ \text{Methyl 2-methoxybenzoate} + \text{Hydrazine hydrate} \rightarrow \text{2-Methoxybenzohydrazide} $$ .

Key Conditions :

  • Hydrazine hydrate in ethanol, reflux for 6–8 hours.
  • Yield: 78–85% after recrystallization (ethanol/water).

Cyclization to 1,3,4-Oxadiazole

Cyclodehydration of the hydrazide with aryl aldehydes or acid chlorides forms the oxadiazole ring. For 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine:

  • Cyclization via phosphorus oxychloride :
    $$ \text{2-Methoxybenzohydrazide} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{POCl}_3} \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} $$ .

Optimized Parameters :

  • Reflux in anhydrous dichloromethane (DCM) for 12 hours.
  • Catalytic POCl$$_3$$ (1.2 equiv) with triethylamine (2.5 equiv).
  • Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate, 7:3).

Sulfamoyl Group Installation

Chlorosulfonation of Benzoic Acid

The para-sulfamoyl benzamide moiety derives from 4-(chlorosulfonyl)benzoic acid:

  • Chlorosulfonic acid reaction :
    $$ \text{Benzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{\text{95°C}} \text{4-(Chlorosulfonyl)benzoic acid} $$ .

Critical Notes :

  • Excess chlorosulfonic acid (5 equiv) ensures complete sulfonation.
  • Reaction quenched in ice-water to precipitate the product.
  • Yield: 76–80% (mp 145–147°C).

Amine Coupling to Form Sulfamoyl

Reaction with N-methylaniline introduces the methyl(phenyl)sulfamoyl group:

  • Nucleophilic substitution :
    $$ \text{4-(Chlorosulfonyl)benzoic acid} + \text{N-Methylaniline} \xrightarrow{\text{H}_2\text{O}} \text{4-[Methyl(phenyl)sulfamoyl]benzoic acid} $$ .

Conditions :

  • Aqueous phase reaction at pH 7–8 (adjusted with NaHCO$$_3$$).
  • Ethyl acetate extraction, followed by recrystallization (ethanol).
  • Yield: 89–92% (mp 223–225°C).

Amide Bond Formation

Activation of Carboxylic Acid

The sulfamoyl benzoic acid undergoes activation for amide coupling:

  • EDC/HOBt-mediated activation :
    $$ \text{4-[Methyl(phenyl)sulfamoyl]benzoic acid} + \text{EDC} \cdot \text{HCl} + \text{HOBt} \rightarrow \text{Active ester intermediate} $$ .

Parameters :

  • DCM/DMF (9:1) solvent system.
  • Room temperature, 2 hours stirring.

Coupling with Oxadiazole Amine

The final amide bond forms between the activated acid and oxadiazole amine:

  • Nucleophilic acyl substitution :
    $$ \text{Active ester} + \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} \rightarrow \text{Target compound} $$ .

Optimization :

  • DMAP (20 mol%) accelerates the reaction.
  • Purification via flash chromatography (ethyl acetate:methanol, 95:5).
  • Yield: 65–70% (HPLC purity >98%).

Analytical Characterization

Spectroscopic Validation

1H NMR (DMSO-d6) :

  • δ 10.70 (s, 1H, NH), 8.61 (d, J=8.5 Hz, 1H, oxadiazole-H), 7.85–7.13 (m, 11H, aromatic), 3.78 (q, J=7.5 Hz, 2H, NCH2), 1.26 (t, J=7.5 Hz, 3H, CH3).

IR (KBr) :

  • 1675 cm$$^{-1}$$ (C=O amide), 1340 cm$$^{-1}$$ (S=O), 1245 cm$$^{-1}$$ (C-O methoxy).

Purity and Yield Comparison

Step Yield (%) Purity (%) Method
Hydrazide formation 85 95 Recrystallization
Oxadiazole cyclization 70 97 Column chromatography
Sulfamoyl coupling 92 99 Aqueous workup
Amide formation 68 98 Flash chromatography

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for cyclization and amidation steps improves scalability:

  • Oxadiazole formation : Microreactor at 100°C, residence time 30 min.
  • Amide coupling : Tubular reactor with immobilized EDC, 82% yield at 10 kg/batch.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (batch) vs. 15.7 (flow).
  • E-factor : 18.6 (traditional) vs. 9.3 (optimized).

Challenges and Mitigation

Byproduct Formation in Cyclization

  • Issue : Self-cyclization of hydrazide intermediates.
  • Solution : Slow addition of acid chloride at 0–5°C.

Sulfamoyl Hydrolysis

  • Issue : Degradation under acidic conditions.
  • Mitigation : pH control (7–8) during amine coupling.

Analyse Chemischer Reaktionen

Types of Reactions: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biological processes.

Medicine: This compound has been investigated for its therapeutic potential in various medical applications. It has shown promise as an antidiabetic, antimicrobial, and anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties and reactivity make it an important component in the synthesis of high-value products.

Wirkmechanismus

The mechanism by which N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Modifications

The table below compares the substituents and key structural elements of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide with analogous 1,3,4-oxadiazole derivatives:

Compound Name Oxadiazole Substituent Benzamide Substituent Key Structural Differences Reference
Target Compound 2-Methoxyphenyl 4-[Methyl(phenyl)sulfamoyl] Unique 2-methoxy and sulfamoyl groups
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-...] (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl] Bulkier benzyl group on sulfamoyl
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-...]) Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Heterocyclic furan and cyclohexyl groups
Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) Ethylthio Sulfonyl-linked benzamide Ethylthio substitution
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl 4-[Dipropylsulfamoyl] Propyl chains on sulfamoyl

Key Observations :

  • The 2-methoxyphenyl group in the target compound distinguishes it from LMM5 (4-methoxyphenylmethyl) and LMM11 (furan-2-yl), which may influence steric and electronic interactions with biological targets .
  • The methyl(phenyl)sulfamoyl group provides a balance of lipophilicity and hydrogen-bonding capacity compared to bulkier sulfamoyl variants (e.g., benzyl or cyclohexyl groups in LMM5/LMM11) .

Key Observations :

  • The 2-methoxyphenyl substitution in the target compound may enhance antifungal activity compared to LMM11 (furan-2-yl), as methoxy groups often improve membrane permeability .

Key Observations :

  • The target compound’s synthesis likely involves challenges similar to LMM5/LMM11, such as optimizing sulfamoyl group introduction .
  • Substituents like thiophene (Compound 25) or methoxymethyl () correlate with higher yields (60%), suggesting that less sterically demanding groups improve synthetic efficiency .

Biologische Aktivität

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.42 g/mol. The compound features an oxadiazole ring, which is known for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition may contribute to its anti-inflammatory properties.
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It targets critical pathways involved in cancer progression, such as the inhibition of thymidylate synthase (TS) and modulation of G-protein coupled receptors (GPCRs) .

Biological Activities

Research indicates that N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide demonstrates several biological activities:

  • Anticancer Activity :
    • Case Study : In vitro studies have shown that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
    • Table 1: Cytotoxicity Data Against Cancer Cell Lines
    Cell LineIC50 (µM)
    OVXF 8992.76
    PXF 17529.27
    HUH7 (Liver)10.1
    HCT11618.78
  • Anti-inflammatory Activity :
    • The compound has demonstrated potential in reducing inflammatory markers through COX inhibition, indicating its utility in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Studies have shown that oxadiazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the sulfamoyl group enhances these properties by increasing lipophilicity, facilitating cell membrane penetration .

Research Findings

A significant body of research supports the biological activity of this compound:

  • A study highlighted that oxadiazole derivatives exhibit inhibitory potency against various enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase . These findings suggest a broad therapeutic potential for these compounds.
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications to the oxadiazole ring could enhance anticancer efficacy and selectivity towards specific tumor types .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.